Cas no 1096330-77-6 (4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid)

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid
- 4-amino-3-[(4-chlorophenyl)methoxy]benzoic acid
- 4-Amino-3-((4-chlorobenzyl)oxy)benzoicacid
- SB81779
- 1096330-77-6
-
- インチ: InChI=1S/C14H12ClNO3/c15-11-4-1-9(2-5-11)8-19-13-7-10(14(17)18)3-6-12(13)16/h1-7H,8,16H2,(H,17,18)
- InChIKey: HGIYLHFYBHMVLN-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Cl)COC2=C(C=CC(=C2)C(=O)O)N
計算された属性
- せいみつぶんしりょう: 277.0505709g/mol
- どういたいしつりょう: 277.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756935-1g |
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid |
1096330-77-6 | 98% | 1g |
¥2247.00 | 2024-08-09 |
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid 関連文献
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acidに関する追加情報
Introduction to 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid (CAS No. 1096330-77-6)
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1096330-77-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid, particularly the presence of an amino group at the fourth position and a chlorobenzyl ether moiety at the third position, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid have been subjects of extensive study due to its structural complexity and potential pharmacological relevance. The benzoic acid core is a well-documented scaffold in drug discovery, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of functional groups such as the amino group and the chlorobenzyl ether side chain further modulates the compound's reactivity and binding affinity to biological targets.
In recent years, there has been growing interest in developing novel benzoic acid derivatives as potential therapeutic agents. The structural motif of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid has been explored in various preclinical studies for its potential role in modulating inflammatory pathways and inhibiting specific enzymes involved in disease progression. The amino group at the fourth position of the benzene ring enhances the compound's solubility and bioavailability, while the chlorobenzyl ether side chain provides additional binding interactions with biological macromolecules.
One of the most compelling aspects of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid is its potential application in the development of targeted therapies for chronic inflammatory diseases. Recent research has demonstrated that this compound can interact with key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the production of pro-inflammatory cytokines. By inhibiting these enzymes, 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid may help mitigate inflammation and reduce symptoms associated with conditions like rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
The chlorobenzyl ether moiety in 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid also contributes to its pharmacological profile by enhancing its metabolic stability and reducing susceptibility to rapid degradation. This feature is particularly important for drug candidates that require prolonged half-life to maintain therapeutic efficacy. Additionally, the presence of both an amino group and an ether linkage provides multiple sites for interaction with biological targets, increasing the compound's versatility in drug design.
Recent advances in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid and its target proteins with high accuracy. These computational studies have identified key residues on COX enzymes that are critical for binding, providing valuable insights into how this compound modulates enzyme activity. Such findings are instrumental in optimizing lead compounds for clinical development, ensuring that they exhibit high potency while minimizing off-target effects.
In addition to its anti-inflammatory properties, 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid has shown promise in preclinical models as a potential chemopreventive agent against certain types of cancer. The benzoic acid scaffold is known to exhibit antioxidant activity, which can help neutralize reactive oxygen species (ROS) that contribute to carcinogenesis. Furthermore, the amino group at the fourth position enhances the compound's ability to interfere with signaling pathways that promote cell proliferation and survival.
The synthesis of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the chlorobenzyl ether side chain, followed by selective amination at the fourth position of the benzene ring. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce larger quantities of this compound for research purposes.
The pharmacokinetic profile of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid has been carefully evaluated through preclinical studies conducted in animal models. These studies have revealed that the compound exhibits moderate oral bioavailability and prolonged circulation time due to its metabolic stability. Additionally, ex vivo studies have demonstrated that 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid can effectively cross biological barriers, such as blood-brain barrier (BBB), suggesting its potential for treating central nervous system (CNS)-related disorders.
The safety profile of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid has also been assessed through toxicological studies conducted in vitro and in vivo. These studies have shown that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on major organ systems. However, further research is needed to fully characterize its long-term safety profile before it can be considered for clinical trials.
In conclusion, 4-Amino - 3 - (( 4 - chloro benzyl ) oxy ) ben zo ic ac id ( CAS No . 1096330 - 77 - 6 ) is a promis ing compoun d with pote ntial appl icatio ns i n treat ing chron ic i n flamma tory di seases an d can cer . Its unique structu ral feat ures an d bi ological act ivitie s make i t a val uab le s ubst rac e fo r pharma ceutical researc h an d deve lopme nt . With furthe r studie s an d clinica l tri als , thi s compoun d has th e pote ntial to be deve lopme nt i nto a no vel thera peu tic agent tha t imp roves patients' qua lity o f life . p >
1096330-77-6 (4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid) 関連製品
- 2034399-29-4(2-ethoxy-1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}ethan-1-one)
- 1343184-48-4(2-Cyclopentylpyrimidine-5-carboxylic acid)
- 1784501-48-9(3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole)
- 2229322-69-2(4-(azidomethyl)-1,5-dimethyl-1H-pyrazole)
- 1279719-05-9(1H-Indole, 7-Methyl-3-nitro-)
- 1054-88-2(Spiroxatrine (R 5188))
- 3392-97-0(2,6-Dimethoxybenzaldehyde)
- 2002090-15-3(2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol)
- 480-66-0(Phloracetophenone)
- 524674-41-7(2-(5-methylthiophen-2-yl)pyrrolidine)




